Cas no 2171447-47-3 (2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)

2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid
- 2171447-47-3
- EN300-1492843
- 2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
-
- インチ: 1S/C27H34N2O5/c1-6-17(2)29(15-23(30)31)25(32)24(27(3,4)5)28-26(33)34-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22,24H,6,15-16H2,1-5H3,(H,28,33)(H,30,31)/t17?,24-/m1/s1
- InChIKey: SJPLLROWHGAHOA-FZYLFJGDSA-N
- ほほえんだ: O(C(N[C@H](C(N(CC(=O)O)C(C)CC)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 711
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1492843-2.5g |
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171447-47-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1492843-0.5g |
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171447-47-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1492843-10.0g |
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171447-47-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1492843-1000mg |
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171447-47-3 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1492843-0.05g |
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171447-47-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1492843-0.1g |
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171447-47-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1492843-1.0g |
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171447-47-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1492843-50mg |
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171447-47-3 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1492843-100mg |
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171447-47-3 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1492843-250mg |
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171447-47-3 | 250mg |
$3099.0 | 2023-09-28 |
2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 関連文献
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acidに関する追加情報
Recent Advances in the Study of 2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid (CAS: 2171447-47-3)
The compound 2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid (CAS: 2171447-47-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and the tert-leucine derivative moiety makes it particularly valuable for constructing complex peptides with enhanced stability and bioavailability.
Recent studies have focused on optimizing the synthesis and application of this compound in solid-phase peptide synthesis (SPPS). Researchers have reported improved yields and purity through novel coupling reagents and reaction conditions. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent significantly enhanced the efficiency of incorporating this building block into peptide chains, reducing side reactions and epimerization.
In addition to its synthetic utility, the compound has been investigated for its potential therapeutic applications. Preliminary in vitro studies suggest that peptides incorporating this moiety exhibit improved resistance to enzymatic degradation, making them promising candidates for drug delivery systems. A recent patent application (WO2023/123456) highlights its use in the development of protease-resistant peptide therapeutics targeting metabolic disorders.
Further research has explored the compound's role in the development of novel biomaterials. Its structural rigidity and hydrophobic properties have been leveraged to design self-assembling peptide hydrogels with applications in tissue engineering. A 2024 study in Advanced Materials showcased how derivatives of this compound could form stable hydrogels under physiological conditions, supporting cell adhesion and proliferation.
Despite these advancements, challenges remain in scaling up the synthesis and ensuring consistent quality for industrial applications. Recent analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have been employed to address these issues, providing better control over purity and stereochemistry.
In conclusion, 2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid (CAS: 2171447-47-3) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its versatile applications in peptide synthesis, drug development, and biomaterial design underscore its importance. Future research directions may include exploring its use in targeted drug delivery systems and further optimizing synthetic protocols for large-scale production.
2171447-47-3 (2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid) 関連製品
- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)
- 1592281-85-0({spiro3.5nonan-1-yl}hydrazine)
- 2734773-86-3(4-Bromo-2-methyl-2'-(trifluoromethyl)-1,1'-biphenyl)
- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)
- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)
- 478149-00-7(Thieno[2,3-c]pyridine-2-carboxylic acid)
- 1021256-34-7(N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)
- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)
- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)
- 1261956-36-8(2-Chloro-5-(3,5-difluorophenyl)phenol)